REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:18])[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][C:8]=1[CH3:17].[OH-].[Na+]>C(O)C>[O:1]=[S:2]1(=[O:18])[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[CH3:17] |f:1.2|
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Name
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methyl 4-(1,1-dioxo-isothiazolidin-2-yl)-3-methyl-benzoate
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Quantity
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170 mg
|
Type
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reactant
|
Smiles
|
O=S1(N(CCC1)C1=C(C=C(C(=O)OC)C=C1)C)=O
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Name
|
|
Quantity
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0.6 mL
|
Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
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2 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Then the reaction solution is evaporated down i
|
Type
|
EXTRACTION
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Details
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extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down i
|
Type
|
CUSTOM
|
Details
|
and the residue is further reacted without any more purification
|
Name
|
|
Type
|
|
Smiles
|
O=S1(N(CCC1)C1=C(C=C(C(=O)O)C=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |